molecular formula C6H2F12O3 B12581290 1H,9H-Perfluoro-2,5,8-trioxanonane CAS No. 205367-61-9

1H,9H-Perfluoro-2,5,8-trioxanonane

Cat. No.: B12581290
CAS No.: 205367-61-9
M. Wt: 350.06 g/mol
InChI Key: FZPPENGUXKSLGQ-UHFFFAOYSA-N
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Description

1H,9H-Perfluoro-2,5,8-trioxanonane is a perfluorinated compound known for its unique chemical properties and stability. It belongs to the class of per- and polyfluoroalkyl substances (PFAS), which are characterized by their strong carbon-fluorine bonds. These compounds are widely used in various industrial applications due to their resistance to heat, water, and oil.

Preparation Methods

The synthesis of 1H,9H-Perfluoro-2,5,8-trioxanonane typically involves the fluorination of organic precursors One common method is the electrochemical fluorination (ECF) process, where an organic compound is subjected to fluorine gas in an electrochemical cellIndustrial production methods often involve large-scale ECF processes, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

1H,9H-Perfluoro-2,5,8-trioxanonane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or ozone. The oxidation process typically leads to the formation of perfluorinated carboxylic acids.

    Reduction: Reduction reactions are less common for perfluorinated compounds due to the stability of the carbon-fluorine bonds. under specific conditions, reduction can occur, leading to the formation of partially fluorinated products.

    Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces one of the fluorine atoms in the molecule.

Scientific Research Applications

1H,9H-Perfluoro-2,5,8-trioxanonane has a wide range of scientific research applications:

    Chemistry: It is used as a solvent and reagent in various chemical reactions due to its stability and inertness.

    Biology: In biological research, it is used to study the effects of perfluorinated compounds on living organisms. Its unique properties make it a valuable tool for investigating the bioaccumulation and toxicity of PFAS.

    Medicine: The compound is explored for its potential use in drug delivery systems, particularly for delivering hydrophobic drugs. Its ability to form stable emulsions makes it suitable for encapsulating and transporting drugs within the body.

    Industry: It is used in the production of fluoropolymer coatings, which provide resistance to heat, chemicals, and abrasion.

Mechanism of Action

The mechanism of action of 1H,9H-Perfluoro-2,5,8-trioxanonane involves its interaction with biological membranes and proteins. The compound’s strong carbon-fluorine bonds contribute to its stability and resistance to metabolic degradation. It can disrupt cellular processes by interacting with lipid bilayers and proteins, leading to changes in membrane fluidity and protein function. The molecular targets and pathways involved in these interactions are still under investigation, but they are believed to include key enzymes and receptors involved in cellular signaling and metabolism .

Comparison with Similar Compounds

1H,9H-Perfluoro-2,5,8-trioxanonane can be compared with other similar perfluorinated compounds, such as:

    Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoic acid (HFPO-TeA): This compound is used as a replacement for legacy PFAS in manufacturing processes.

    Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid (HFPO-TA): Another related compound, HFPO-TA, is used in various industrial applications.

These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and applications.

Properties

CAS No.

205367-61-9

Molecular Formula

C6H2F12O3

Molecular Weight

350.06 g/mol

IUPAC Name

1-(difluoromethoxy)-2-[2-(difluoromethoxy)-1,1,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethane

InChI

InChI=1S/C6H2F12O3/c7-1(8)19-3(11,12)5(15,16)21-6(17,18)4(13,14)20-2(9)10/h1-2H

InChI Key

FZPPENGUXKSLGQ-UHFFFAOYSA-N

Canonical SMILES

C(OC(C(OC(C(OC(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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